

Itaconic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Itaconic acid*

Cat. No.: *B127481*

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Itaconic acid, a dicarboxylic acid with the IUPAC name 2-methylidenebutanedioic acid, has emerged from a metabolite primarily of fungal origin to a key immunomodulatory molecule in mammals. Initially recognized for its applications in the polymer industry, it is now a focal point in biomedical research for its roles in metabolism, inflammation, and antimicrobial defense. This guide provides an in-depth overview of its core properties, relevant biological pathways, and experimental protocols for its quantification, tailored for researchers, scientists, and drug development professionals.

Core Properties and Identification

Itaconic acid is a white, crystalline solid under standard conditions. Its unique chemical structure, featuring a methylene group adjacent to a carboxylic acid, makes it a reactive and versatile molecule.

Identifier	Value	Reference
CAS Number	97-65-4	[1][2][3][4][5][6]
Molecular Formula	C ₅ H ₆ O ₄	[1][3][5][7][8]
Molecular Weight	130.10 g/mol	[1][4][5][7]

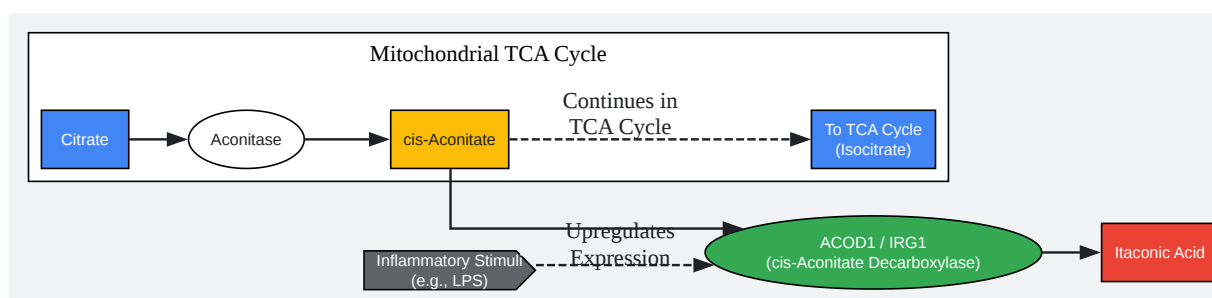
Physicochemical Data	Value	Reference
Melting Point	162-164 °C (decomposes)	[3][5][6]
Solubility in Water	83.1 g/L (at 20°C)	[4][5][6]
pKa values	pKa ₁ : 3.84, pKa ₂ : 5.55	[4][5]
Appearance	White crystalline solid	[3][4][6]

Biosynthesis and Key Signaling Pathways

In mammalian immune cells, particularly activated macrophages, **itaconic acid** is synthesized from a key intermediate of the tricarboxylic acid (TCA) cycle. This metabolic shunt is a critical component of the innate immune response.

Itaconic Acid Synthesis Pathway

The production of **itaconic acid** is catalyzed by the enzyme cis-aconitate decarboxylase, also known as Immune-Responsive Gene 1 (IRG1) or Aconitate Decarboxylase 1 (ACOD1).[1][2][9][10] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the expression of the ACOD1 gene is significantly upregulated.[11] The ACOD1 enzyme then diverts cis-aconitate from the TCA cycle, decarboxylating it to form **itaconic acid** in the mitochondrial matrix.[2][9][12]

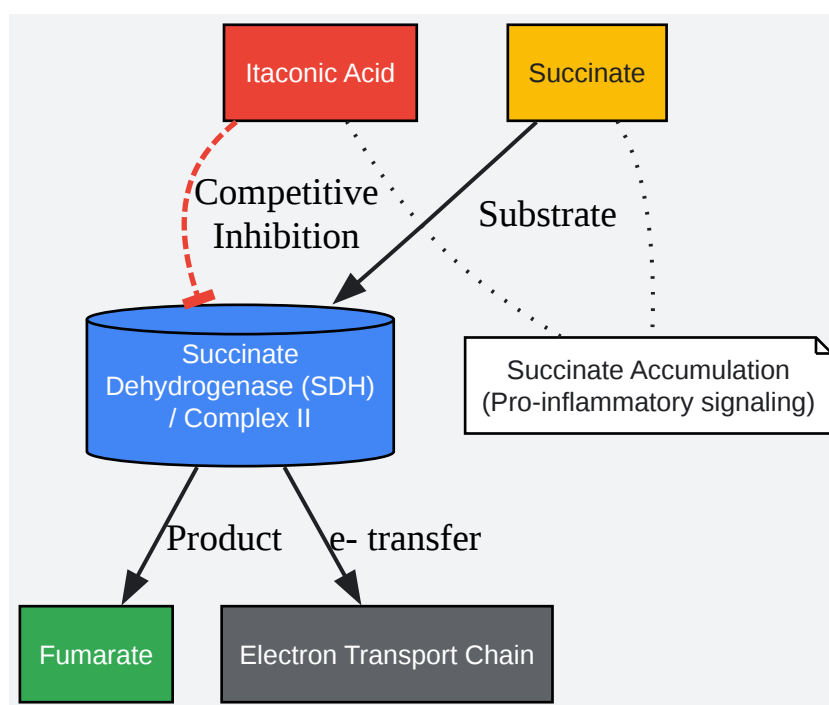


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Caption: Biosynthesis of **itaconic acid** from the TCA cycle intermediate cis-aconitate.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

One of the primary mechanisms by which **itaconic acid** exerts its effects is through the competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.^{[7][11][13][14][15]} By inhibiting SDH, **itaconic acid** leads to the accumulation of succinate, a pro-inflammatory signal. This inhibition also remodels cellular metabolism and reduces the production of reactive oxygen species (ROS) associated with reverse electron transport.^{[8][13]}



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Caption: **Itaconic acid** competitively inhibits Succinate Dehydrogenase (SDH).

Experimental Protocols

Quantification of Itaconic Acid by HPLC

Accurate quantification of **itaconic acid** in biological samples is crucial for research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this

purpose. The following is a generalized protocol synthesized from established methods.[16][17][18]

Objective: To quantify the concentration of **itaconic acid** in aqueous samples (e.g., cell culture supernatant, fermentation broth) using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Materials:

- HPLC system with a UV or Photodiode Array (PDA) detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- **Itaconic acid** standard ($\geq 99\%$ purity)
- Mobile Phase: 0.05% Ortho-phosphoric acid or 4-5 mM Sulfuric Acid in HPLC-grade water
- Sample filters (0.22 or 0.45 μ m)
- HPLC vials

Procedure:

- Mobile Phase Preparation: Prepare the aqueous mobile phase by adding the specified concentration of acid to HPLC-grade water. Filter through a 0.45 μ m filter and degas thoroughly.
- Standard Curve Preparation:
 - Prepare a stock solution of **itaconic acid** (e.g., 1 mg/mL) in the mobile phase.
 - Perform serial dilutions from the stock solution to create a series of standards with concentrations ranging from approximately 0.1 to 100 μ g/mL, depending on the expected sample concentrations.
- Sample Preparation:
 - Centrifuge biological samples to pellet cells and debris.

- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
- If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the range of the standard curve.
- HPLC Analysis:
 - Set the column temperature (e.g., 30 °C).
 - Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.8 - 1.0 mL/min) until a stable baseline is achieved.
 - Set the UV/PDA detector to a wavelength of 210 nm.
 - Inject a standard volume (e.g., 5-20 µL) of each standard and sample.
 - Record the chromatograms and integrate the peak area corresponding to **itaconic acid**.
- Data Analysis:
 - Plot the peak area of the standards against their known concentrations to generate a linear calibration curve.
 - Determine the concentration of **itaconic acid** in the samples by interpolating their peak areas from the calibration curve. Account for any dilution factors used during sample preparation.

Note: For complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and specificity.[\[19\]](#)

Conclusion

Itaconic acid stands at the crossroads of metabolism and immunity, offering a wealth of opportunities for therapeutic intervention in inflammatory diseases, infectious diseases, and oncology. A thorough understanding of its biochemical properties, signaling pathways, and robust analytical methods is fundamental for advancing research in this exciting field. This guide provides a foundational framework to support these endeavors.

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